tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. The reaction conditions usually involve the use of coupling reagents and bases to facilitate the formation of amide bonds .
Chemical Reactions Analysis
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1R,2R,3R*,6S*)-2-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[4.1.0]heptane-3-carboxylate**: Another similar compound with a different bicyclic framework and functional groups .
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound also features a bicyclic structure but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (6R)-6-(phenylmethoxycarbonylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(11-15(19)12-21)20-16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)/t15?,19-/m0/s1 |
InChI Key |
GPPCCTVSNCMSOX-FUBQLUNQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(CC2C1)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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